molecular formula C17H18ClNO2 B4564560 2-(2-chlorophenoxy)-N-(3-phenylpropyl)acetamide

2-(2-chlorophenoxy)-N-(3-phenylpropyl)acetamide

Cat. No.: B4564560
M. Wt: 303.8 g/mol
InChI Key: QSEYKWRNYIEANU-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C17H18ClNO2 and its molecular weight is 303.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.1026065 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chlorophenols in Environmental Processes
Chlorophenols, including compounds structurally related to 2-(2-chlorophenoxy)-N-(3-phenylpropyl)acetamide, have been extensively studied for their role in environmental processes, particularly in relation to municipal solid waste incineration and the formation of dioxins. These studies highlight the transformation and degradation pathways of chlorophenols, emphasizing their role as precursors to more toxic compounds in certain conditions. The research suggests a need for further investigation into the mechanisms of these transformations and the potential environmental impacts, pointing to the relevance of studying compounds like this compound for environmental protection and pollution control strategies (Peng et al., 2016).

Toxicity and Environmental Persistence
The toxicological profiles and environmental persistence of chlorophenols, which are chemically related to this compound, have been a subject of concern. Research indicates that these compounds exhibit moderate to significant toxicity to aquatic life and may have long-term adverse effects on ecosystems. The studies call for an in-depth understanding of the environmental fate of such compounds, including their biodegradation and potential bioaccumulation, to assess their environmental risk accurately and to inform the development of remediation technologies (Ge et al., 2017).

Biodegradation and Natural Attenuation
Understanding the biodegradation mechanisms and natural attenuation potential of chlorophenols is crucial for evaluating the environmental impact of related compounds, such as this compound. Studies focusing on the degradation pathways in various environmental matrices (e.g., water, soil) offer insights into how these compounds are transformed or eliminated in nature. Such research is pivotal for developing effective pollution mitigation and environmental restoration strategies, highlighting the importance of studying specific degradation behaviors and the factors influencing these processes (Weatherill et al., 2018).

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c18-15-10-4-5-11-16(15)21-13-17(20)19-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11H,6,9,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEYKWRNYIEANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.